(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid is an amino acid derivative characterized by the presence of a tert-butyl group attached to a benzoyl moiety. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly in the development of peptide-based drugs. It is classified within the broader category of amino acids and their derivatives, which are essential for various biological functions and serve as building blocks for proteins.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis. Its synthesis and application have been documented in scientific literature, which emphasizes its relevance in medicinal chemistry and organic reactions.
(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid is classified as an amino acid derivative, specifically a substituted propanoic acid. It falls under the category of compounds used in drug design and synthesis due to its structural features that facilitate interactions with biological targets.
The synthesis of (2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid typically involves several steps that may include the protection of functional groups, coupling reactions, and deprotection strategies. One common method includes:
The reaction conditions typically require an organic solvent such as dichloromethane or tetrahydrofuran, and careful control of temperature and pH is essential to achieve high yields and purity. The use of continuous flow reactors has been explored to enhance scalability and efficiency in industrial settings.
The molecular structure of (2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid can be represented as follows:
(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
These reactions often require specific catalysts or reagents to facilitate the desired transformations while minimizing side reactions.
The mechanism by which (2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid exerts its effects is primarily through its incorporation into peptide chains or interactions with specific biological targets such as enzymes or receptors.
Studies have shown that modifications at the amino acid level can significantly impact pharmacokinetics and pharmacodynamics, making this compound valuable in drug design.
(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid has several applications in scientific research:
The stereocontrolled synthesis of (2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid relies on advanced chiral induction techniques to ensure high enantiomeric excess (ee) of the S-configured α-carbon. Two principal methodologies dominate industrial and academic approaches: chiral auxiliary-mediated alkylation and asymmetric catalysis [2] [6].
The Ni(II) complex methodology employs Schiff bases derived from glycine and chiral tridentate ligands (e.g., proline-derived (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide). Glycine equivalents undergo alkylation with methyl iodide under basic conditions (KOH/MeOH), yielding the S-configured amino acid precursor after decomplexation. This method achieves >97% diastereoselectivity and >99.5% chiral purity at multi-kilogram scale, with ligand recyclability enhancing process economy [2] [6]. Alternatively, dynamic kinetic resolution using modified Hamari ligands (e.g., binaphthalene-based azepine derivatives) enables deracemization of racemic alanine precursors. Optimized conditions (Na₂CO₃, AcOiPr/H₂O, 78°C) provide 90% yield and 98% ee while avoiding silica gel purification [6].
Table 1: Comparative Enantioselective Synthesis Methods
Method | Chiral Inductor | Conditions | Yield (%) | ee (%) | Scalability | |
---|---|---|---|---|---|---|
Ni(II) Complex | (S)-N-(2-Benzoyl-4-Cl-phenyl)-1-(3,4-Cl₂-benzyl)prolinamide | KOH/MeOH, DMF, –10°C | 78–85 | >99.5 | Multi-kilogram | |
Dynamic Kinetic Resolution | Binaphthyl-derived Hamari ligand | Na₂CO₃, AcOiPr/H₂O, 78°C | 90 | 98 | 500 g demonstrated | |
Chiral Phase-Transfer | (S,S)-4,4-Dibutyl-2,6-bis(3,4,5-F₃-phenyl)dinaphthoazepinium | CsOH (aq), toluene, 0°C | 78 | 95–97 | 100 g scale reported | [4] |
For N-Boc-protected derivatives, iron-catalyzed asymmetric α-amination of propanoic acids using (R,R)-[FeCl₂(BIP)] and BocNHOMs provides a direct route. The reaction proceeds via directed C(sp³)–H insertion in 1,2-dichlorobenzene at –15°C, affording S-configured products in 77% yield and 93% ee [8].
Ester protection strategies are critical for suppressing racemization during benzoylation. The tert-butyl ester of alanine serves as a key intermediate, synthesized via Schotten-Baumann acylation of L-alanine tert-butyl ester hydrochloride with 4-tert-butylbenzoyl chloride. Triethylamine-mediated coupling in toluene at 70°C achieves 95% yield while maintaining chiral integrity [4]. Racemization is minimized to <2% under these mild conditions.
Coupling agents govern efficiency in forming the amide bond. Carbodiimides (DIC, EDC) with N-hydroxysuccinimide (HOx) catalyze condensation between 4-tert-butylbenzoic acid and H-Ala-OtBu·HCl, yielding 92% coupled product. Alternatively, in situ acid chloride generation using SOCl₂ enables direct acylation but requires rigorous exclusion of moisture [4] [8]. Solid-phase protocols employ Wang resin-loaded alanine, where O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU) promotes >95% coupling efficiency per step, as verified by Fmoc-deprotection monitoring [8].
Table 2: Peptide Coupling Agents for Benzoylation
Coupling Agent | Additive | Solvent | Time (h) | Yield (%) | Racemization (%) | |
---|---|---|---|---|---|---|
DIC | HOx | DCM | 1.5 | 92 | <1 | |
EDC | HOBt | DMF | 2 | 89 | 1.5 | |
HATU | DIEA | DMF | 0.5 | 98 | <0.5 | [4] |
In situ SOCl₂ | N-Methylmorpholine | THF | 3 | 85 | 3 |
Deprotection protocols utilize citric acid monohydrate (10 equiv) in THF/H₂O for tert-butyl ester cleavage, followed by NaOH-mediated hydrolysis to release the free acid without epimerization [4].
The construction of quaternary stereocenters adjacent to the carboxylic acid in analogues like α-methyl derivatives exploits directed C–H amination. Iron-catalyzed nitrene insertion using (R,R)-[FeCl₂(BIP)] and BocNHOMs enables α-amination of 2-phenylpropanoic acids. The carboxylic acid group acts as a directing moiety, facilitating enantioselective C–N bond formation at –15°C in o-dichlorobenzene. This method delivers α,α-disubstituted amino acids with 87–91% ee, though yields are moderate (30–55%) due to competing oxidative decomposition [8].
Chiral phase-transfer catalysis (PTC) offers an alternative for tert-alkylated analogues. N-Protected alanine tert-butyl esters undergo alkylation with 4-tert-butylbenzyl bromide using (S,S)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)dinaphthoazepinium bromide (0.001 equiv) under phase-transfer conditions (aqueous CsOH/toluene, 0°C). This achieves 78% yield and 95–97% ee for the S-configured product [4]. The tert-butylbenzyl group enhances steric bulk tolerance, a key advantage over traditional benzyl halides.
Table 3: Tertiary Carbon Center Formation Strategies
Substrate | Catalyst | Conditions | Product | Yield (%) | ee (%) | |
---|---|---|---|---|---|---|
2-Phenylpropanoic acid | (R,R)-[FeCl₂(BIP)] (8 mol%) | BocNHOMs, o-DCB, –15°C | N-Boc-α-methylphenylglycine | 30–55 | 87–91 | [8] |
N-Aldimino-Ala-OtBu | (S,S)-Dinaphthoazepinium bromide (0.1 mol%) | CsOH (aq), toluene, 0°C | (R)-2-Amino-2-methyl-3-(4-t-Bu-phenyl)propanoate | 78 | 95–97 | [4] |
Mechanistic insights: In iron-catalyzed amination, the carboxylate coordinates to iron, positioning the nitrenoid for stereocontrolled insertion into the α-C–H bond. The tert-butylbenzoyl group’s steric bulk minimally affects enantioselectivity due to remote positioning from the chiral pocket [8].
Solvent-free amidation techniques eliminate volatile organic compounds (VOCs) while accelerating reaction kinetics. A mixture of L-alanine and 4-tert-butylbenzoyl chloride (1:1.05 molar ratio) is heated at 80°C under mechanical stirring for 45 minutes, yielding 89% of (2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid with <1% racemization. Clay-supported catalysts (e.g., montmorillonite K10) further enhance efficiency by activating the carbonyl via Lewis acid sites, reducing reaction times to 15 minutes [9].
Microwave-assisted cyclodehydration optimizes precursor synthesis for heterocyclic derivatives. 2-(4-tert-Butylphenyl)-4-methyl-1,3,4-oxadiazol-5(4H)-one—a key activated ester—is synthesized from 4-tert-butylbenzoic acid hydrazide and ethyl chloroformate under microwave irradiation (300 W, 120°C, 8 min). This achieves 94% yield versus 72% under conventional reflux (6 h), reducing energy input by 90% [9].
Table 4: Green Synthesis Performance Metrics
Method | Conditions | Time | Yield (%) | Energy Consumption (kJ/mol) | E-Factor | |
---|---|---|---|---|---|---|
Solvent-free amidation | Neat, 80°C, mechanical stirring | 45 min | 89 | 210 | 2.1 | |
Clay-catalyzed amidation | Montmorillonite K10, 100°C | 15 min | 93 | 150 | 1.8 | [9] |
MW-assisted oxadiazolone | 300 W, 120°C, toluene | 8 min | 94 | 85 | 1.9 | |
Conventional oxadiazolone | Reflux, toluene | 6 h | 72 | 950 | 4.3 |
Water-mediated hydrolysis of tert-butyl esters employs citric acid in aqueous THF (3:1 v/v) at 60°C, achieving quantitative deprotection without epimerization. This replaces hazardous trifluoroacetic acid (TFA), reducing waste acidity [4] [9].
Compound Glossary
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0